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Compound of Interest

Compound Name: Diethyl phenyl orthoformate

CAS No.: 14444-77-0

Cat. No.: B080329 Get Quote

Diethyl phenyl orthoformate, CH(OC₂H₅)₂OC₆H₅, is a versatile orthoester that serves as a

valuable reagent in modern organic synthesis.[1] While sharing functionalities with more

common trialkyl orthoformates like triethyl orthoformate (TEOF), its unique mixed aryl-alkyl

structure imparts a distinct reactivity profile that can be leveraged for enhanced performance in

specific applications.[1] This guide provides an in-depth analysis of its primary uses, focusing

on the causality behind its reactivity and offering detailed protocols for its application in

research and development settings.

The key to understanding the utility of diethyl phenyl orthoformate lies in the electronic

nature of the phenoxy group. Phenol (pKa ≈ 10) is a significantly stronger acid than ethanol

(pKa ≈ 16). Consequently, the phenoxide anion is a much weaker base than the ethoxide

anion. In chemical reactions, weaker bases are better leaving groups.[2] This fundamental

principle dictates that the phenoxy group is preferentially displaced in nucleophilic substitution

reactions, making diethyl phenyl orthoformate a more reactive electrophile than its trialkyl

counterparts under certain conditions.

Table 1: Physicochemical Properties of Diethyl Phenyl Orthoformate[1][3]
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Property Value

CAS Number 14444-77-0

Molecular Formula C₁₁H₁₆O₃

Molecular Weight 196.25 g/mol

Appearance Clear, colorless liquid

Density 1.015 g/mL (lit.)

Boiling Point 103 - 104 °C / 10 mmHg (lit.)

Refractive Index (n20/D) 1.479 - 1.480

Application 1: The Bodroux-Chichibabin Aldehyde
Synthesis
One of the most powerful applications of orthoformates is the Bodroux-Chichibabin aldehyde

synthesis, which extends a carbon chain by one atom, converting a Grignard reagent into its

corresponding aldehyde.[4] The reaction proceeds via the formation of a diethyl acetal

intermediate, which is subsequently hydrolyzed to reveal the aldehyde.[4][5]

Mechanistic Overview & The Role of the Phenyl Group
The reaction is initiated by the nucleophilic attack of the Grignard reagent (R-MgX) on the

electrophilic central carbon of the orthoformate. In the case of diethyl phenyl orthoformate,

the superior leaving group ability of phenoxide facilitates this initial displacement compared to

the slower displacement of an ethoxide group from TEOF.[5] This can lead to faster reactions

or allow for the use of less reactive Grignard reagents. The resulting acetal is stable to the

basic reaction conditions and is readily isolated before being hydrolyzed with aqueous acid.
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Caption: Bodroux-Chichibabin aldehyde synthesis workflow.

Field-Proven Protocol: Synthesis of Benzaldehyde
This protocol is adapted from the robust procedure for TEOF detailed by Smith and Bayliss,

optimized for the synthesis of benzaldehyde from phenylmagnesium bromide.[6] The use of

diethyl phenyl orthoformate is expected to proceed efficiently under these well-established

conditions.

Materials & Equipment:

Three-necked, 1-L round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser.

Calcium chloride drying tubes for all openings.

Magnesium turnings, anhydrous diethyl ether, bromobenzene, diethyl phenyl
orthoformate.

Ice, 5N Sulfuric Acid, saturated sodium bisulfite solution.

Procedure:

Preparation of Phenylmagnesium Bromide:
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Place dry magnesium turnings (0.2 moles) in the flame-dried flask. Add a crystal of iodine.

Prepare a solution of bromobenzene (0.2 moles) in enough anhydrous diethyl ether to

total 4.5 moles of ether per mole of bromobenzene.

Add ~10 mL of the bromobenzene solution to the magnesium. Once the reaction initiates,

add the remaining solution dropwise with vigorous stirring to maintain a gentle reflux.

After addition is complete, continue to stir and reflux for an additional 15 minutes.

Reaction with Diethyl Phenyl Orthoformate:

Prepare a solution of diethyl phenyl orthoformate (0.2 moles, equimolar) in an equal

volume of anhydrous diethyl ether.

Add this solution dropwise to the stirred Grignard reagent. No significant exotherm is

typically observed at this stage.

Allow the completed reaction mixture to stand at room temperature for 15 hours to ensure

complete reaction.[6]

Work-up and Hydrolysis:

Decompose the reaction mixture by slowly adding crushed ice, followed by 5N sulfuric

acid until the solution is acidic.

Reflux the mixture for 15-20 minutes to hydrolyze the benzaldehyde diethyl acetal.

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the

aqueous layer twice with 50 mL portions of ether.

Isolation as Bisulfite Adduct:

Combine the ether extracts and shake vigorously with 50 mL of saturated sodium bisulfite

solution. The solid benzaldehyde sodium bisulfite adduct will precipitate.

Filter the solid precipitate. Wash the filtrate with fresh bisulfite solution to ensure complete

precipitation.
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Combine the solid portions, wash with cold ethanol (50 mL), followed by diethyl ether (50

mL), and air dry. This adduct can be weighed to determine the yield.[6]

Liberation of Aldehyde (Optional):

The pure aldehyde can be recovered from the bisulfite adduct by decomposition with dilute

sulfuric acid followed by steam distillation.[6]

Data Presentation
The following table shows representative yields for aromatic aldehydes prepared using the

Bodroux-Chichibabin synthesis with triethyl orthoformate, as reported by Smith and Bayliss.[6]

Similar to higher yields are expected with diethyl phenyl orthoformate due to its enhanced

reactivity.

Table 2: Representative Yields in Bodroux-Chichibabin Synthesis

Starting Material Product Aldehyde
Yield of Bisulfite Adduct
(%)

Bromobenzene Benzaldehyde ~90%

o-Bromotoluene o-Tolualdehyde 51.7%

m-Bromotoluene m-Tolualdehyde 56.2%

p-Bromotoluene p-Tolualdehyde 50.4%

Application 2: Protection of 1,2-Diols
Orthoformates are excellent reagents for the protection of 1,2-diols (vicinal diols) as the

corresponding 1,3-dioxolane derivatives. This protection strategy is crucial in multi-step

syntheses where the diol functionality needs to be masked to prevent unwanted side reactions.

Mechanism and Causality
The reaction is acid-catalyzed. The orthoformate serves a dual purpose: it is the source of the

acetal carbon and it acts as a dehydrating agent. The reaction of the orthoformate with the
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water produced during acetal formation drives the equilibrium towards the protected product, in

accordance with Le Châtelier's principle.[7]

1,2-Diol

Protected Diol
(1,3-Dioxolane derivative)

Diethyl Phenyl
Orthoformate

  Drives equilibrium
 by consuming H₂O

Acid Catalyst
(e.g., CSA, TsOH)

 cat.

Phenol + 2 EtOH

Click to download full resolution via product page

Caption: Workflow for the acid-catalyzed protection of a 1,2-diol.

General Protocol: Dioxolane Formation
This general protocol outlines the protection of a generic 1,2-diol. The reaction is typically

straightforward and high-yielding.

Materials & Equipment:

Round-bottom flask with a magnetic stirrer and reflux condenser.

Inert atmosphere setup (e.g., nitrogen or argon balloon).

1,2-Diol substrate, diethyl phenyl orthoformate, anhydrous solvent (e.g., dichloromethane

or toluene).

Acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH)).

Saturated sodium bicarbonate solution for workup.

Procedure:
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Reaction Setup:

To a solution of the 1,2-diol (1.0 equiv) in an anhydrous solvent, add diethyl phenyl
orthoformate (1.2-1.5 equiv).

Add a catalytic amount of the acid catalyst (0.01-0.05 equiv).

Reaction Execution:

Stir the mixture at room temperature or heat gently (e.g., to 40 °C) under an inert

atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is

consumed.

Work-up and Purification:

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting crude product by flash column chromatography on silica gel to afford

the pure 1,3-dioxolane derivative.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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